molecular formula C7H10N4O2 B1321064 cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine CAS No. 395074-87-0

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

Cat. No.: B1321064
CAS No.: 395074-87-0
M. Wt: 182.18 g/mol
InChI Key: RNVXOAVJOJVPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

The compound this compound is formally identified by the Chemical Abstracts Service number 395074-87-0 and carries the molecular designation MFCD16660351 according to the MDL numbering system. The molecular formula C7H10N4O2 represents a relatively compact structure with a molecular weight of 182.18 grams per mole, indicating its classification as a small molecule therapeutic candidate. The compound belongs to the broader chemical classification of nitroimidazoles, which constitute a significant class of heterocyclic compounds containing an imidazole ring bearing a nitro group.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. The structural representation using Simplified Molecular Input Line Entry System notation is expressed as N[C@H]1CC@@HC1, which clearly indicates the stereochemical configuration and connectivity of the molecular framework. This compound is classified as a bicyclic organic compound featuring a strained cyclobutanol ring fused to a 4-nitroimidazole moiety, creating a unique molecular architecture that distinguishes it from other nitroimidazole derivatives.

Property Value Reference
Chemical Abstracts Service Number 395074-87-0
Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
MDL Number MFCD16660351
InChI Key RNVXOAVJOJVPQT-UHFFFAOYSA-N

Historical Context and Development

The development of this compound can be traced within the broader historical context of nitroimidazole drug discovery, which began in the early 1950s with the groundbreaking work of K. Maeda in Japan. The nitroimidazole scaffold was first discovered as a natural product from Nocardia mesenterica in 1953, with the compound later identified as azomycin, a 2-nitroimidazole with antibacterial activity. This initial discovery provided the foundation for synthesizing numerous analogs and regio-isomers, ultimately leading to several life-saving drugs and clinical candidates for treating various diseases, including bacterial, viral, and parasitic infections, as well as cancer applications.

The evolution of nitroimidazole compounds demonstrated significant therapeutic potential, with metronidazole emerging as one of the most successful derivatives in this class. The journey from simple nitroimidazole structures to functionalized and optimized derivatives like this compound represents decades of medicinal chemistry optimization efforts. Research efforts have consistently focused on enhancing the pharmacological properties of these compounds while maintaining their distinctive mechanism of action. The unique cyclobutanamine component of this particular compound represents a novel structural modification that distinguishes it from traditional nitroimidazole drugs.

The compound's development reflects the ongoing efforts to overcome limitations associated with existing nitroimidazole therapeutics, particularly issues related to drug resistance. Studies have shown that certain 5-nitroimidazole compounds demonstrated effectiveness against metronidazole-resistant Giardia duodenalis and Trichomonas vaginalis isolates, highlighting the potential for structural modifications to enhance therapeutic efficacy. The incorporation of the cyclobutanamine moiety into the nitroimidazole framework represents an innovative approach to addressing these resistance challenges while potentially improving the compound's overall pharmacological profile.

Structural Significance

The structural architecture of this compound exhibits several distinctive features that contribute to its unique chemical and biological properties. The compound contains a four-membered cyclobutane ring in the cis-configuration, which introduces significant ring strain and influences the molecule's reactivity profile. The imidazole ring system, a five-membered heterocycle containing two nitrogen atoms, serves as the core pharmacophore that is characteristic of the nitroimidazole family. The nitro group positioned at the 4-position of the imidazole ring plays a crucial role in the compound's biological activity, as nitroimidazoles are known to undergo bioreductive activation leading to the formation of reactive intermediates.

The stereochemical configuration of the compound is particularly important for its biological activity. The cis-arrangement of substituents on the cyclobutane ring creates a specific three-dimensional molecular shape that may influence its interaction with biological targets. This configuration affects the compound's ability to bind to specific enzymes or receptors, potentially modulating its therapeutic efficacy. The cyclobutanamine portion of the molecule provides a primary amine functional group that can participate in hydrogen bonding interactions and may influence the compound's solubility and membrane permeability characteristics.

Structural analysis reveals that the compound represents a hybrid molecule combining elements from both cycloalkylamine and nitroimidazole chemical classes. This combination creates a unique molecular framework that may exhibit properties distinct from either component alone. The relatively compact structure, with a molecular weight of 182.18 grams per mole, places it within the optimal range for small molecule therapeutics while maintaining sufficient complexity for selective biological interactions. The presence of multiple nitrogen atoms and the nitro group provides multiple sites for potential intermolecular interactions, contributing to the compound's overall pharmacological profile.

Structural Feature Description Functional Significance
Cyclobutane Ring Four-membered saturated ring in cis-configuration Introduces ring strain, influences reactivity
Imidazole Ring Five-membered aromatic heterocycle Core pharmacophore for biological activity
Nitro Group Electron-withdrawing substituent at 4-position Critical for bioreductive activation
Primary Amine Amino group on cyclobutane ring Enables hydrogen bonding interactions

Research Importance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical and pharmaceutical sciences, reflecting its potential as both a therapeutic agent and a valuable research tool. Within the context of medicinal chemistry, this compound represents an important structural variation within the nitroimidazole family, offering researchers the opportunity to investigate how modifications to the traditional nitroimidazole scaffold affect biological activity and pharmacological properties. The unique combination of the cyclobutanamine ring with the nitroimidazole moiety provides a novel molecular architecture for studying structure-activity relationships and developing new therapeutic approaches.

From a synthetic chemistry perspective, the compound presents interesting challenges and opportunities for method development. The synthesis of compounds containing both strained cyclobutane rings and nitroimidazole systems requires sophisticated synthetic strategies and careful optimization of reaction conditions. Research into the preparation of this compound contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies for accessing complex molecular architectures. The compound's synthesis likely involves multiple steps and may require specialized catalysts or reaction conditions to achieve the desired stereochemical outcome.

The biological research applications of this compound are particularly noteworthy given the established therapeutic utility of nitroimidazole compounds. Studies have demonstrated that nitroimidazole derivatives exhibit activity against various pathogenic organisms, including bacteria, parasites, and certain cancer cell lines. The unique structural features of this compound make it an attractive candidate for investigating new mechanisms of antimicrobial action and potentially overcoming resistance mechanisms that affect existing nitroimidazole drugs. Research applications extend to biochemical studies examining cellular targets and pathways affected by nitroimidazole compounds.

The compound's research importance is further highlighted by its potential contributions to understanding the relationship between molecular structure and biological activity within the nitroimidazole class. Comparative studies between this compound and established nitroimidazole drugs such as metronidazole and tinidazole can provide valuable insights into the structural determinants of therapeutic efficacy. Such research contributes to the rational design of new therapeutic agents and helps identify optimal structural features for targeting specific biological pathways or pathogenic organisms.

Research Domain Application Scientific Contribution
Medicinal Chemistry Structure-activity relationship studies Understanding pharmacophore requirements
Synthetic Chemistry Method development for complex heterocycles Advanced synthetic strategies
Microbiology Antimicrobial mechanism studies Novel therapeutic approaches
Pharmacology Drug resistance research Overcoming therapeutic limitations

Properties

IUPAC Name

3-(4-nitroimidazol-1-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXOAVJOJVPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609552
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395074-87-0
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanamine derivative with a nitroimidazole compound. The reaction conditions often include the use of catalysts, such as nickel, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of the nitro group: Results in the formation of an amino derivative.

    Substitution reactions: Lead to various substituted imidazole derivatives.

    Cyclization reactions: Produce more complex heterocyclic compounds.

Scientific Research Applications

Drug Development

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is investigated for its potential as a pharmacophore in the development of novel therapeutic agents. Its unique structural characteristics allow it to interact with various biological targets, making it a candidate for treating diseases such as cancer and bacterial infections.

Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated dose-dependent inhibition of cell proliferation against several tumor types, with significant apoptosis observed at higher concentrations.

Biochemistry

This compound serves as a probe to study enzyme interactions and biochemical pathways. The nitroimidazole moiety can undergo bioreductive activation, generating reactive intermediates that interact with cellular components, including DNA and proteins. Such interactions may lead to various biological effects, including cytotoxicity against cancer cells.

Mechanism of Action
The mechanism involves the interaction with specific molecular targets such as enzymes or receptors, leading to biological effects through the formation of reactive intermediates.

Molecular Biology

This compound is utilized in the synthesis of novel biomolecules for research purposes. Its ability to participate in various chemical reactions allows researchers to create complex structures that can be used to investigate biological processes.

Mechanism of Action

The mechanism of action of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclobutanamine Derivatives

Compound Name Substituent/Functional Group Key Structural Features Hypothesized Properties
cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine 4-Nitroimidazole Rigid cyclobutane; nitro group at C4 Potential redox activity; moderate solubility due to polar nitro group
cis-3-(3-Trifluoromethylphenyl)cyclobutanamine 3-Trifluoromethylphenyl Aromatic ring with CF₃ substituent High lipophilicity; electron-withdrawing effects; possible metabolic stability
cis-3-(3-Bromophenyl)cyclobutanamine 3-Bromophenyl Aromatic ring with Br substituent Halogen-bonding capability; increased molecular weight; potential cytotoxicity
cis-3-(4-Fluorophenyl)-3-(1H-imidazol-1-ylmethyl)-5-phenyl-2-(phenylmethyl)isoxazoline Fluorophenyl, imidazole, isoxazoline Isoxazoline core with multiple substituents Complex stereochemistry; possible dual hydrogen-bond donor/acceptor interactions

Key Observations:

Electron Effects: The 4-nitroimidazole group in the target compound is strongly electron-withdrawing, which may enhance stability in oxidative environments or facilitate interactions with electron-rich biological targets.

Core Structure :

  • Derivatives with a cyclobutanamine core (e.g., the target compound) prioritize rigidity, whereas isoxazoline-based analogs (e.g., "cis-3-(4-Fluorophenyl)-3-(1H-imidazol-1-ylmethyl)...isoxazoline") offer additional stereochemical complexity and hydrogen-bonding sites .

Biological Implications :

  • Nitroimidazole-containing compounds are often associated with antimicrobial activity, while trifluoromethyl and bromo groups are common in anticancer and CNS-targeting agents. The absence of pharmacological data in the provided evidence precludes definitive conclusions.

Biological Activity

Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitro group on the imidazole ring and the cyclobutane framework contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H10N4O2C_7H_{10}N_4O_2 with a molecular weight of approximately 182.18 g/mol. Its physical properties include a density of 1.721 g/cm³ and a boiling point of 421.53°C at 760 mmHg .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The nitroimidazole moiety can undergo bioreductive activation, generating reactive intermediates that interact with cellular components, including DNA and proteins. This interaction may lead to various biological effects, including cytotoxicity against cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)8.0
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism:

  • CSNK2A2 Inhibition : The compound showed promising results in inhibiting casein kinase II (CSNK2A2), an enzyme implicated in cell proliferation and survival .

Mechanism Insights

The mechanism by which this compound exerts its effects involves:

  • Formation of Reactive Intermediates : The reduction of the nitro group can lead to the formation of amino derivatives that may interact with DNA.
  • Nucleophilic Substitution Reactions : The imidazole ring can participate in nucleophilic substitutions, potentially modifying other biomolecules .

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several tumor types. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique biological profile of this compound compared to other nitroimidazole derivatives:

Compound IC50 (µM) Unique Features
This compound12.5Unique cis configuration
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine20.0Lacks cis configuration
4-Nitroimidazole derivativesVariesDifferent substituent positions

This table illustrates that the cis configuration significantly influences the compound's biological activity and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine?

  • Methodological Answer : The synthesis typically involves coupling 4-nitroimidazole with a cyclobutanamine precursor via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, activation of the imidazole nitro group using coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) can facilitate amide or amine bond formation. Purification is achieved via reverse-phase HPLC (using acetonitrile/water gradients) or flash chromatography. Structural confirmation requires 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer : Purity is assessed using analytical HPLC with UV detection (e.g., at 254 nm) and LC-MS for trace impurities. Stability studies under varying temperatures and humidity levels (e.g., 4°C, -20°C, or desiccated conditions) are conducted, with periodic NMR analysis to detect degradation. Use of stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (argon/nitrogen) is recommended for oxygen-sensitive intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA guidelines for nitrated heterocycles: use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and administer oxygen if needed. Emergency protocols should align with SDS recommendations for structurally similar amines (e.g., 1-(aminomethyl)cyclobutanamine) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve stereochemical ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Key parameters include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Validation : R-factor convergence (< 0.05), ORTEP-3 for thermal ellipsoid visualization .

Q. What strategies address contradictions in reported biological activity data for nitroimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, metabolite interference). Solutions include:

  • Dose-Response Validation : EC50_{50}/IC50_{50} curves across multiple replicates.
  • Metabolite Profiling : LC-MS/MS to identify active/degradation products (e.g., nitro-reduction metabolites).
  • Computational Docking : Molecular dynamics simulations to assess target binding consistency .

Q. How can researchers differentiate cis/trans isomerization artifacts in spectroscopic analyses?

  • Methodological Answer : Use 2D NOESY NMR to detect spatial proximity of cyclobutane protons. For dynamic systems, variable-temperature NMR or chiral chromatography (e.g., CHIRALPAK® columns) resolves enantiomers. Computational DFT calculations (B3LYP/6-31G*) predict energy barriers for isomer interconversion .

Q. What analytical techniques quantify trace degradation products in long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS/MS monitoring. Quantify impurities using external calibration curves (1–100 ng/mL range). For nitro-group reduction products, employ derivatization agents like DNPH (2,4-dinitrophenylhydrazine) followed by UV-Vis detection .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., COSMO-RS vs. experimental logP). Experimentally, use shake-flask method with HPLC quantification in buffers (pH 1–7.4). Account for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

Q. Why might biological assay results vary across studies for structurally similar nitroimidazoles?

  • Methodological Answer : Variability arises from differences in:

  • Cell Permeability : LogD values (octanol-water distribution coefficients).
  • Metabolic Enzymes : Cytochrome P450 isoform expression in model systems.
  • Redox Conditions : Hypoxia vs. normoxia effects on nitro-group activation. Validate using isogenic cell lines and standardized hypoxia chambers .

Methodological Tables

Parameter Recommended Technique Key Considerations
Purity Analysis HPLC-UV (C18 column)Gradient: 5–95% ACN in 0.1% TFA over 20 min
Structural Elucidation 1^1H NMR (500 MHz, DMSO-d6)Reference TMS; assign imidazole protons (δ 8.2–8.5 ppm)
Crystallographic Refinement SHELXL (R1 < 0.05)Anisotropic refinement for non-H atoms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.